molecular formula C11H8N2O2 B1305842 5-Methyl-3-Phenyl-4-Isoxazolyl Isocyanate CAS No. 268748-84-1

5-Methyl-3-Phenyl-4-Isoxazolyl Isocyanate

Cat. No.: B1305842
CAS No.: 268748-84-1
M. Wt: 200.19 g/mol
InChI Key: PQTGYRAJPUYYOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Biological Activity

5-Methyl-3-Phenyl-4-Isoxazolyl Isocyanate is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential applications in various fields.

The synthesis of this compound typically involves the cyclization of α-acetylenic γ-hydroxyaldehydes with hydroxylamine under reflux conditions. This method yields methyl 5-phenylisoxazole-3-carboxylate, which can be further converted into the isocyanate form through reaction with phosgene or other isocyanate precursors.

Key Synthetic Route:

  • Starting Materials: α-acetylenic γ-hydroxyaldehydes, hydroxylamine.
  • Reaction Conditions: Reflux in methanol.
  • Final Product: this compound.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains, making it a candidate for developing new antimicrobial agents.

Antimicrobial Efficacy:

  • Tested Pathogens: Staphylococcus aureus, Escherichia coli.
  • Mechanism: Disruption of bacterial cell wall synthesis.

Anticancer Properties

The compound has also shown promising anticancer properties in vitro. It has been tested against several cancer cell lines, including breast and lung cancer cells, demonstrating the ability to inhibit cell proliferation and induce apoptosis .

Anticancer Activity:

  • Cell Lines Tested: MCF-7 (breast cancer), A549 (lung cancer).
  • Mechanism of Action: Induction of apoptosis via activation of caspases.

The biological activity of this compound is largely attributed to its reactive isocyanate group. This group can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to modifications that alter their function. Such interactions can disrupt normal cellular processes, contributing to both antimicrobial and anticancer effects .

Case Studies

  • Antimicrobial Study:
    • Objective: Evaluate the efficacy against Gram-positive and Gram-negative bacteria.
    • Findings: Showed significant inhibition zones in agar diffusion tests, indicating strong antibacterial properties.
  • Cancer Cell Line Study:
    • Objective: Assess cytotoxic effects on MCF-7 and A549 cells.
    • Results: IC50 values were calculated at 15 µM for MCF-7 and 20 µM for A549 cells, indicating effective growth inhibition.

Research Findings Summary Table

Activity TypeTarget Organisms/CellsIC50 (µM)Mechanism
AntimicrobialS. aureusN/ACell wall synthesis disruption
E. coliN/ACell wall synthesis disruption
AnticancerMCF-715Apoptosis induction
A54920Apoptosis induction

Properties

IUPAC Name

4-isocyanato-5-methyl-3-phenyl-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O2/c1-8-10(12-7-14)11(13-15-8)9-5-3-2-4-6-9/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQTGYRAJPUYYOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20379841
Record name 4-Isocyanato-5-methyl-3-phenyl-1,2-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20379841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

268748-84-1
Record name 4-Isocyanato-5-methyl-3-phenyl-1,2-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20379841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-isocyanato-5-methyl-3-phenyl-1,2-oxazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.